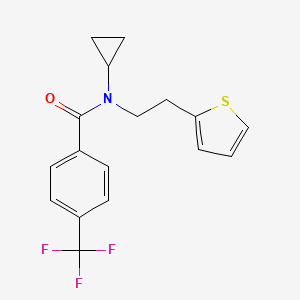

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzamide

Description

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl-substituted aromatic core, a cyclopropylamine group, and a thiophen-ethyl side chain.

Properties

IUPAC Name |

N-cyclopropyl-N-(2-thiophen-2-ylethyl)-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NOS/c18-17(19,20)13-5-3-12(4-6-13)16(22)21(14-7-8-14)10-9-15-2-1-11-23-15/h1-6,11,14H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJWSIRFMULJHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCC2=CC=CS2)C(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate compounds, followed by their coupling under specific conditions.

-

Step 1: Synthesis of 2-(thiophen-2-yl)ethylamine

Reagents: Thiophene-2-carboxaldehyde, ethylamine

Conditions: Reductive amination using a reducing agent like sodium cyanoborohydride.

-

Step 2: Formation of N-cyclopropyl-2-(thiophen-2-yl)ethylamine

Reagents: Cyclopropylamine, 2-(thiophen-2-yl)ethylamine

Conditions: Coupling reaction under basic conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

Step 3: Synthesis of this compound

Reagents: 4-(trifluoromethyl)benzoyl chloride, N-cyclopropyl-2-(thiophen-2-yl)ethylamine

Conditions: Amidation reaction in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

-

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reagents: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Conditions: Typically carried out in an organic solvent like dichloromethane at low temperatures.

-

Reduction: The amide group can be reduced to an amine.

Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4).

Conditions: Conducted in an inert atmosphere, often in tetrahydrofuran (THF).

-

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Reagents: Nucleophiles like sodium methoxide.

Conditions: Elevated temperatures in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Sulfoxides or sulfones of the thiophene ring.

Reduction: Corresponding amines.

Substitution: Products with nucleophiles replacing the trifluoromethyl group.

Scientific Research Applications

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzamide depends on its application:

Pharmacological Effects: It may interact with specific molecular targets such as enzymes or receptors, mod

Biological Activity

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group, a thiophene moiety, and a trifluoromethyl-substituted benzamide. The unique combination of these structural elements contributes to its biological activity.

-

Enzyme Inhibition :

- The compound has been studied for its ability to inhibit various enzymes, particularly those involved in neurotransmission. For instance, derivatives containing the trifluoromethyl group have shown moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 µM to 106.75 µM for AChE inhibition .

- Antimicrobial Activity :

- Anti-inflammatory Effects :

Case Studies

-

In Vitro Studies :

- In vitro assays have demonstrated that related compounds exhibit cytotoxic effects on various cancer cell lines, including MCF-7 and HeLa cells, suggesting that the compound may possess anticancer properties . For example, analogs showed IC50 values as low as 0.65 µM against MCF-7 cells, indicating significant potency.

-

Animal Models :

- Animal studies are needed to validate the in vitro findings and explore the pharmacokinetics and pharmacodynamics of the compound. Preliminary data suggest that compounds with similar structures can penetrate biological membranes effectively, enhancing their therapeutic potential.

Data Tables

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural elements of the target compound with analogs from the evidence:

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.